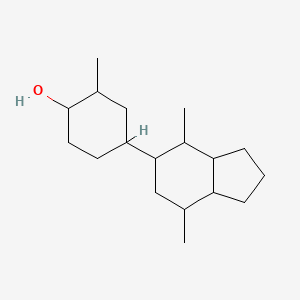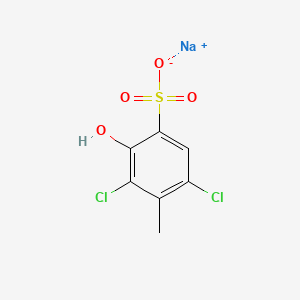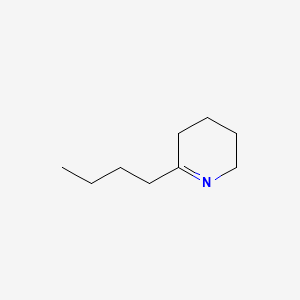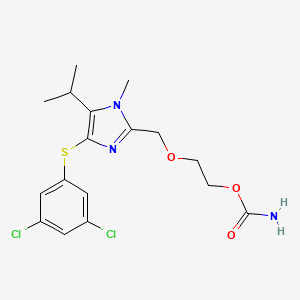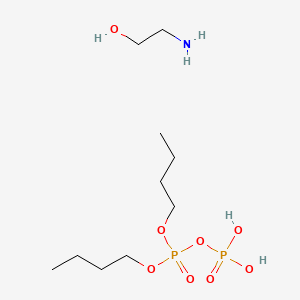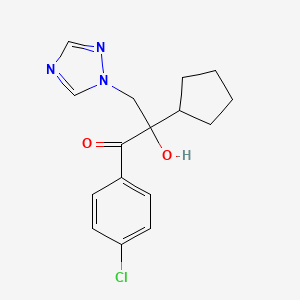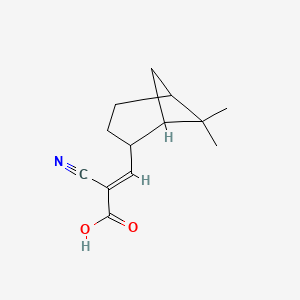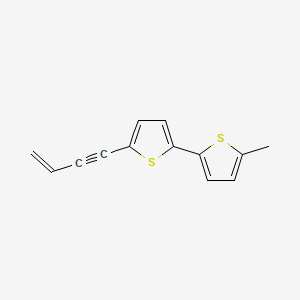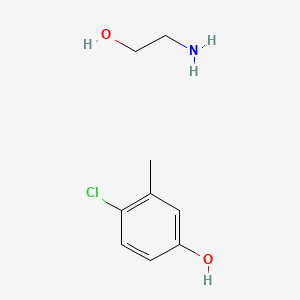
alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohidrobromuro de alfa,alfa-difenilpiperidina-1-butirnitrilo: es un compuesto químico con una estructura compleja, que a menudo se utiliza en varios campos de investigación científica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del monohidrobromuro de alfa,alfa-difenilpiperidina-1-butirnitrilo generalmente involucra múltiples pasos, incluyendo la formación del anillo de piperidina y la funcionalización posterior. Las condiciones de reacción a menudo requieren temperaturas, solventes y catalizadores específicos para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial: En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de equipos y técnicas avanzadas garantiza la síntesis eficiente del monohidrobromuro de alfa,alfa-difenilpiperidina-1-butirnitrilo.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción pueden involucrar la hidrogenación o el uso de agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución pueden ocurrir con varios nucleófilos o electrófilos, dependiendo de las condiciones de reacción.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, óxido de cromo (VI).
Reducción: Gas hidrógeno, hidruro de litio y aluminio.
Sustitución: Nucleófilos como haluros, electrófilos como haluros de alquilo.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: En química, el monohidrobromuro de alfa,alfa-difenilpiperidina-1-butirnitrilo se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar los procesos e interacciones celulares. Su capacidad de interactuar con varias moléculas biológicas lo convierte en una herramienta valiosa para comprender sistemas biológicos complejos.
Medicina: En medicina, el monohidrobromuro de alfa,alfa-difenilpiperidina-1-butirnitrilo tiene aplicaciones potenciales en el desarrollo de fármacos. Sus propiedades únicas pueden utilizarse para crear nuevos agentes terapéuticos para tratar diversas enfermedades.
Industria: En aplicaciones industriales, este compuesto se puede utilizar en la producción de productos químicos y materiales especializados. Su versatilidad lo convierte en un componente valioso en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del monohidrobromuro de alfa,alfa-difenilpiperidina-1-butirnitrilo involucra su interacción con objetivos moleculares y vías específicas. Estas interacciones pueden conducir a cambios en los procesos y funciones celulares, lo que lo convierte en una herramienta valiosa para estudiar sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos Similares:
- Monohidrobromuro de beta-metil-alfa,alfa-difenilpiperidina-1-butirnitrilo
- alfa,alfa-Difenilpiperidina-1-butirnitrilo
Comparación: En comparación con compuestos similares, el monohidrobromuro de alfa,alfa-difenilpiperidina-1-butirnitrilo destaca por su estructura y propiedades únicas
Propiedades
Número CAS |
93962-63-1 |
|---|---|
Fórmula molecular |
C21H25BrN2 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrobromide |
InChI |
InChI=1S/C21H24N2.BrH/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2;1H |
Clave InChI |
JVGBFVXICOAWBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


